molecular formula C15H20N4O3 B2531313 tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate CAS No. 2059948-51-3

tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate

Cat. No. B2531313
CAS RN: 2059948-51-3
M. Wt: 304.35
InChI Key: BWYCMBLWKFYKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate is a chemical entity that appears to be related to a class of compounds that have diverse applications in organic synthesis, enzymatic resolutions, and as intermediates in the synthesis of biologically active compounds. The tert-butyl group is a common protecting group in organic chemistry, often used to protect amines as carbamates due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating their utility as N-(Boc)-protected nitrones for further chemical transformations . Additionally, tert-butyl carbamate derivatives have been synthesized through enzymatic kinetic resolution, which involves lipase-catalyzed transesterification reactions, leading to optically pure enantiomers . Another synthetic approach involves the Suzuki cross-coupling reaction, as demonstrated in the synthesis of tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be characterized using various spectroscopic techniques. For example, the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was elucidated using 2D heteronuclear NMR experiments . The molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates were analyzed, revealing layered structures created from hydrogen-bonding interactions .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions. For instance, they can be transformed into N-(Boc)hydroxylamines when reacted with organometallics . They can also be resolved into their corresponding (R)- and (S)-1-(2-aminophenyl)ethanols, which are useful chiral building blocks . Furthermore, the tert-butyl group can be hydrolyzed under acidic conditions, as seen in the metabolism studies of m-tert.-butylphenyl N-methylcarbamate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compounds. The carbamate functionality is a versatile group that can participate in various chemical reactions and can be used as a protecting group for amines. The enzymatic resolution of tert-butyl carbamates demonstrates their potential for the synthesis of chiral compounds with high enantioselectivity . The characterization of these compounds using spectroscopic methods provides detailed information about their structural and electronic properties .

Scientific Research Applications

Organic Synthesis Applications

tert-Butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate and related compounds have demonstrated utility as intermediates in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds serve as valuable building blocks for further chemical transformations, showcasing their potential in the development of new organic synthesis methodologies (Guinchard, Vallée, & Denis, 2005).

Role in Synthesizing Biologically Active Compounds

This chemical has also been implicated in the synthesis of various biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is an important intermediate in synthesizing omisertinib (AZD9291), a compound with significant biological activity. The development of rapid synthetic methods for such intermediates is crucial for the efficient production of these biologically active molecules (Zhao, Guo, Lan, & Xu, 2017).

Catalysis and Enantioselective Synthesis

Furthermore, research has explored the use of tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate derivatives in catalysis and enantioselective synthesis. Palladium(II) complexes bearing triazole-based N-heterocyclic carbene (NHC) ligands derived from tert-butyl and related compounds have been synthesized, showing promising catalytic performance in Suzuki–Miyaura cross-coupling reactions. These findings underscore the compound's versatility and potential in facilitating complex organic reactions and synthesis processes (Turek, Panov, Semler, Štěpnička, Proft, Padělková, & Růžička, 2014).

properties

IUPAC Name

tert-butyl N-[[1-[3-(hydroxymethyl)phenyl]triazol-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-15(2,3)22-14(21)16-8-12-9-19(18-17-12)13-6-4-5-11(7-13)10-20/h4-7,9,20H,8,10H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYCMBLWKFYKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(N=N1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.